L-Xylono-1,4-lactone

Description

Contextual Significance of Xylono-Lactones within Carbohydrate Metabolism

Xylono-lactones, including L-Xylono-1,4-lactone, are integral intermediates in the metabolic pathways of pentoses, which are five-carbon sugars. wikipedia.org These pathways are crucial for the interconversion of different sugars and for providing precursors for the synthesis of vital biomolecules. This compound is functionally related to L-xylonic acid and is a recognized metabolite in organisms such as the yeast Saccharomyces cerevisiae. nih.gov Its D-isomer, D-xylono-1,4-lactone, is involved in the pentose (B10789219) and glucuronate interconversion pathway. wikipedia.org The hydrolysis of these lactones, either spontaneously or catalyzed by enzymes called lactonases, yields the corresponding aldonic acids. nih.gov

Historical Trajectories and Milestones in this compound Research

Historically, research on sugar lactones has been closely tied to the study of ascorbic acid (vitamin C) biosynthesis. In some organisms, this compound can serve as a substrate for enzymes involved in ascorbate (B8700270) synthesis. For instance, an L-galactono-1,4-lactone oxidase from Saccharomyces cerevisiae was found to also oxidize this compound. Early studies focused on identifying and characterizing the enzymes that interact with these lactones. A significant milestone was the discovery and characterization of xylono-1,4-lactonase, an enzyme that specifically hydrolyzes xylono-1,4-lactone to its corresponding acid. wikipedia.org This discovery highlighted the specific metabolic roles of these lactones beyond being simple chemical intermediates.

Current Research Paradigms and Unresolved Questions Pertaining to this compound

Contemporary research on this compound is multifaceted. A key area of investigation is its role in microbial metabolism, particularly in the context of utilizing pentose sugars from biomass. nih.gov Understanding the enzymes that metabolize this compound, such as lactonases from various microorganisms, is crucial for metabolic engineering efforts aimed at producing biofuels and other valuable chemicals.

Unresolved questions remain regarding the full extent of its biological activities and its interactions with other metabolic pathways. For example, while its role as a substrate for certain oxidases is known, the precise physiological conditions under which these reactions are significant are still being explored. Furthermore, the potential for this compound and its derivatives to act as enzyme inhibitors or modulators is an active area of research.

Physicochemical Properties of this compound

The biochemical function of this compound is intrinsically linked to its physicochemical properties. These properties dictate its stability, solubility, and how it interacts with enzymes and other molecules within a biological system.

| Property | Value |

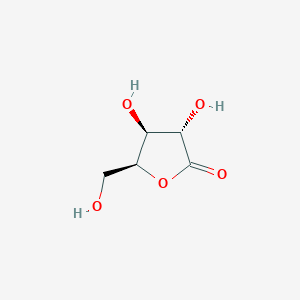

| Molecular Formula | C5H8O5 nih.gov |

| Molecular Weight | 148.11 g/mol nih.gov |

| IUPAC Name | (3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one nih.gov |

| CAS Number | 68035-75-6 |

| Physical Description | Information not available in search results. |

| Solubility | Information not available in search results. |

| Melting Point | Information not available in search results. |

| Boiling Point | Information not available in search results. |

Synthesis and Biosynthesis of this compound

The formation of this compound can occur through both chemical synthesis and biological pathways.

Chemical Synthesis: Chemical synthesis of aldono-1,4-lactones often involves the oxidation of the corresponding aldose sugar. For instance, D-lyxono-1,4-lactone can be synthesized by the oxidation of D-lyxose using bromine water. Similar principles can be applied for the synthesis of this compound from L-xylose. Another approach involves the regioselective bromination of an unprotected sugar lactone followed by reaction with sodium azide.

Biosynthesis: In biological systems, this compound is an intermediate in metabolic pathways. For example, in Saccharomyces cerevisiae, it is believed to be formed as part of the D-erythroascorbic acid biosynthesis pathway, which can also metabolize L-ascorbic acid precursors. Enzymes such as L-fucose dehydrogenase can produce a 1,5-lactone, which can then non-enzymatically convert to the more stable 1,4-lactone form.

Biochemical Roles and Mechanisms of Action

This compound participates in several key biochemical processes.

Metabolic Intermediate: It is a known metabolic intermediate, particularly in the pentose and glucuronate interconversion pathways in various organisms. wikipedia.org It serves as a precursor to L-xylonic acid through the action of lactonases. wikipedia.org

Enzyme Substrate: this compound can act as a substrate for certain oxidoreductases. For example, D-arabinono-1,4-lactone oxidase from Candida albicans can also oxidize this compound. Similarly, an enzyme from Saccharomyces cerevisiae involved in D-erythroascorbic acid synthesis can utilize this compound.

Enzyme Inhibition: While specific inhibitory roles of this compound are not extensively detailed in the provided search results, related sugar lactones are known to be competitive inhibitors of enzymes that process similar substrates. For example, D-glucono-1,5-lactone and D-galactono-1,4-lactone competitively inhibit D-arabinono-1,4-lactone oxidase. This suggests a potential for this compound to exhibit similar inhibitory activities on related enzymes.

Analytical Methodologies for this compound Detection and Quantification

Accurate detection and quantification of this compound are essential for studying its biochemical roles.

Chromatographic Methods: High-performance liquid chromatography (HPLC) is a common method for separating and quantifying sugar lactones.

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can be used to monitor reactions involving this compound. Infrared (IR) spectroscopy can also be used to identify the characteristic carbonyl group of the lactone ring.

Enzymatic Assays: The hydrolysis of this compound can be monitored using pH-sensitive colorimetric assays, where the production of the acidic L-xylonic acid leads to a change in pH.

Applications of this compound in Biochemical Research

The unique properties of this compound make it a valuable tool in biochemical research.

Probing Enzyme Mechanisms: It can be used as a substrate to study the kinetics and substrate specificity of various enzymes, such as lactonases and oxidases.

Metabolic Studies: As a known metabolite, it is used in studies of carbohydrate metabolism to trace metabolic pathways and understand the flow of intermediates. nih.gov

Precursor for Synthesis: this compound and its derivatives can serve as starting materials for the chemical synthesis of other biologically important molecules, including non-natural amino acids and other complex carbohydrates.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H8O5 |

|---|---|

Molecular Weight |

148.11 g/mol |

IUPAC Name |

(3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one |

InChI |

InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3+,4-/m0/s1 |

InChI Key |

CUOKHACJLGPRHD-NUNKFHFFSA-N |

SMILES |

C(C1C(C(C(=O)O1)O)O)O |

Isomeric SMILES |

C([C@H]1[C@H]([C@@H](C(=O)O1)O)O)O |

Canonical SMILES |

C(C1C(C(C(=O)O1)O)O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymatic Synthesis of L Xylono 1,4 Lactone

Identification of Precursor Molecules for L-Xylono-1,4-lactone Formation

The primary precursor for the biosynthesis of this compound is the aldopentose sugar, L-xylose. However, due to the broad substrate specificity of the enzymes involved, other sugars can sometimes serve as precursors, leading to the formation of different lactones.

In the context of this compound's counterpart, D-Xylono-1,4-lactone, the direct precursor is D-xylose. This sugar is oxidized to form D-xylono-1,4-lactone, which can then be hydrolyzed, either spontaneously or by a lactonase enzyme, to D-xylonic acid. This process is a critical part of D-xylose metabolism in many bacteria and some yeasts. For example, Caulobacter crescentus and engineered Saccharomyces cerevisiae can convert D-xylose into D-xylono-γ-lactone.

Similarly, L-arabinose can be oxidized to L-arabino-γ-lactone in haloarchaea like Haloferax volcanii. oup.com The enzymes responsible for these initial oxidation steps often exhibit activity towards multiple pentose (B10789219) sugars. For instance, the D-arabinose dehydrogenase in Saccharomyces cerevisiae shows broad substrate specificity, oxidizing both D-arabinose and L-galactose. oup.com This suggests that the availability of specific pentose sugars in the cellular environment is the primary determinant for which aldonolactone is produced. L-Xylonic acid can be chemically converted to this compound through dehydrative cyclization.

Genetic Determinants and Regulatory Mechanisms of this compound Biosynthetic Genes

The production of this compound and its related compounds is governed by specific genes that are often organized in operons, allowing for coordinated regulation.

In bacteria like Caulobacter crescentus, the genes for the D-xylose metabolic pathway, including D-xylose dehydrogenase (xylB) and xylonolactonase (xylC), are often found in the same operon. This co-localization suggests a tightly regulated system to ensure the efficient conversion of D-xylose to D-xylonic acid. The expression of these genes allows the organism to utilize D-xylose as a carbon source.

In fungi, the genetic basis for the production of related sugar acids has also been investigated. In Trichoderma reesei, the biosynthesis of xylomyrocins, which contain a D-xylonic acid moiety, involves an NAD⁺-dependent oxidoreductase encoded by the gene pxxmcE. Disruption of this gene significantly impairs the production of these compounds. This fungus also possesses a D-xylose dehydrogenase (xyd1) that converts D-xylose to D-xylono-γ-lactone.

The regulation of these biosynthetic pathways can be influenced by the presence of the substrate. For instance, the ability of Pseudomonas putida to utilize xylose can be enabled by introducing the necessary genes for either the isomerase pathway or the oxidative Weimberg and Dahms pathways. The native organism may only convert xylose to the dead-end product xylonate, but engineered strains can efficiently metabolize it.

Table 1: Key Genes and Enzymes in Xylonolactone Metabolism

| Gene | Enzyme | Organism | Function | Cofactor/Metal Ion | Reference |

|---|---|---|---|---|---|

| xylB | D-xylose Dehydrogenase | Caulobacter crescentus | D-xylose → D-xylono-1,4-lactone | NAD⁺ | |

| - | D-xylose 1-dehydrogenase | Halophilic archaea | D-xylofuranose → D-xylono-1,4-lactone | NADP⁺ | expasy.org |

| xylC | Xylonolactonase | Caulobacter crescentus | D-xylonolactone → D-xylonic acid | Fe²⁺ | |

| ALO1 | D-arabinono-1,4-lactone oxidase | Candida albicans | Oxidizes this compound | FAD (covalently bound) | |

| BmulJ_04915 | Lactonase | Burkholderia multivorans | Hydrolyzes this compound | None | |

| pxxmcE | Oxidoreductase | Pestalotiopsis sp. | Provisioning of D-xylonic acid | NAD⁺ |

Comparative Analysis of this compound Biosynthetic Strategies Across Diverse Organisms

The metabolic pathways for pentose sugars, including the formation of this compound and its isomers, vary across different domains of life.

Bacteria: Many bacteria utilize oxidative pathways for D-xylose catabolism, such as the Weimberg and Dahms pathways. These pathways begin with the oxidation of D-xylose to D-xylonolactone by a dehydrogenase, followed by hydrolysis to D-xylonate. For example, Caulobacter crescentus possesses a well-characterized pathway where D-xylose dehydrogenase and a specific xylonolactonase work in concert. Pseudomonas putida can be engineered to use these oxidative pathways, which are particularly efficient when xylose is the sole carbon source.

Archaea: Halophilic archaea, such as Haloferax volcanii, also possess an oxidative pathway for pentose degradation. They use NADP⁺-dependent dehydrogenases to oxidize D-xylose and L-arabinose into their respective γ-lactones (D-xylono-γ-lactone and L-arabino-γ-lactone). oup.com A specific pentonolactonase is then responsible for hydrolyzing these lactones. oup.com

Eukaryotes (Fungi/Yeast): In yeasts like Saccharomyces cerevisiae, the native metabolism does not typically include a robust xylose oxidation pathway. However, they can be engineered to produce D-xylonate by introducing bacterial genes like xylB from C. crescentus. S. cerevisiae can also synthesize L-ascorbic acid (vitamin C) when supplied with precursors like L-galactono-1,4-lactone or L-gulono-1,4-lactone, utilizing enzymes from its D-erythroascorbic acid pathway which have broad substrate specificities. oup.com The D-arabinono-1,4-lactone oxidase from Candida albicans demonstrates this flexibility by also oxidizing this compound. Filamentous fungi like Pestalotiopsis sp. have been shown to incorporate D-xylonic acid into secondary metabolites, using a dedicated NAD⁺-dependent oxidoreductase for its synthesis from D-xylose.

Table 2: Comparison of Xylose Oxidation Pathways

| Organism Group | Key Enzyme(s) | Initial Product | Cofactor Preference | Pathway Context | Reference |

|---|---|---|---|---|---|

| Bacteria (e.g., C. crescentus) | D-xylose dehydrogenase, Xylonolactonase | D-xylono-1,4-lactone | NAD⁺ | Dahms/Weimberg pathways for carbon catabolism | |

| Archaea (e.g., H. volcanii) | D-xylose dehydrogenase, Pentonolactonase | D-xylono-γ-lactone | NADP⁺ | Pentose degradation pathway | oup.comexpasy.org |

| Yeast (e.g., S. cerevisiae) | (Engineered) D-xylose dehydrogenase; D-arabinono-1,4-lactone oxidase | D-xylono-γ-lactone | NAD⁺ or NADP⁺ | Engineered for chemical production; D-Erythroascorbic acid pathway | oup.com |

| Fungi (e.g., Pestalotiopsis sp.) | Oxidoreductase (PxxmcE), D-xylose dehydrogenase (Xyd1) | D-xylono-γ-lactone | NAD⁺ | Biosynthesis of secondary metabolites (xylomyrocins) |

Metabolic Transformation and Downstream Pathways Involving L Xylono 1,4 Lactone

Enzymatic Hydrolysis and Lactone Ring Opening of L-Xylono-1,4-lactone

The opening of the lactone ring of this compound to form L-xylonic acid is a critical step in its metabolism. This can occur spontaneously or be catalyzed by specific enzymes.

Xylono-1,4-lactonases are enzymes that catalyze the hydrolysis of the intramolecular ester bond in D- or this compound. The characterization of these enzymes has revealed their diverse substrate specificities and catalytic mechanisms.

One such enzyme, a xylonolactonase from Caulobacter crescentus (CcXylC), has been identified as a mononuclear non-heme iron hydrolase. acs.org This enzyme, belonging to the SMP30 protein family, demonstrates a high affinity and specificity for the Fe²⁺ cation, with a dissociation constant (Kd) of 0.5 μM. The Fe²⁺-complexed CcXylC accelerates the hydrolysis of D-xylono-1,4-lactone by a factor of 100 compared to the non-enzymatic reaction. acs.org

In another instance, an enzyme from Burkholderia multivorans, BmulJ_04915, which is a member of the amidohydrolase superfamily, has been found to hydrolyze a range of sugar lactones, including this compound. researchgate.net This enzyme shows broad substrate specificity, also acting on L-fucono-1,4-lactone, D-arabino-1,4-lactone, and L-galactono-1,4-lactone. researchgate.netgenome.jp

Furthermore, novel lactonases from Mycoplasma synoviae (MS53_0025) and Mycoplasma agalactiae (MAG_6390) have been characterized. These enzymes, which are part of the amidohydrolase superfamily, catalyze the hydrolysis of D-xylono-1,4-lactone-5-phosphate and L-arabino-1,4-lactone-5-phosphate. The crystal structure of MS53_0025 reveals a binuclear zinc center typical of this enzyme family.

The enzyme Bvu0220 from the human gut bacterium Bacteroides vulgatus has been shown to hydrolyze several acid sugar lactones, including this compound. Its activity is not dependent on divalent cations.

Table 1: Examples of Characterized Xylono-1,4-lactonases

| Enzyme Name/Identifier | Organism | Enzyme Family | Key Characteristics | Substrate(s) Including Xylono-lactone |

|---|---|---|---|---|

| CcXylC | Caulobacter crescentus | SMP30 protein family | Mononuclear non-heme iron hydrolase; high affinity for Fe²⁺ | D-xylono-1,4-lactone |

| BmulJ_04915 | Burkholderia multivorans | Amidohydrolase superfamily | Broad substrate specificity | This compound, L-fucono-1,4-lactone, D-arabino-1,4-lactone, L-galactono-1,4-lactone |

| MS53_0025 / MAG_6390 | Mycoplasma synoviae / Mycoplasma agalactiae | Amidohydrolase superfamily | Contains a binuclear zinc center | D-xylono-1,4-lactone-5-phosphate, L-arabino-1,4-lactone-5-phosphate |

| Bvu0220 | Bacteroides vulgatus | Not specified | Not dependent on divalent cations for activity | This compound, L-glucono-1,5-lactone, L-galactono-1,4-lactone, L-fucono-1,4-lactone, D-arabino-1,4-lactone |

In addition to enzymatic catalysis, this compound can undergo spontaneous hydrolysis. The rate of this non-enzymatic hydrolysis is influenced by the chemical environment. For instance, the non-enzymatic hydrolysis of D-xylono-1,4-lactone has a half-life of approximately 330 minutes.

Research suggests that the hydrolysis of D-xylonolactone may involve an initial non-enzymatic isomerization from the 1,4-lactone to the 1,5-lactone form. researchgate.net This isomerization is thought to be promoted by divalent metal ions, which stabilize a transient bicyclic intermediate. acs.org The subsequent hydrolysis of the 1,5-lactone is faster than that of the 1,4-lactone. The presence of 10 μM Fe²⁺, in the absence of any enzyme, has been shown to slightly accelerate the hydrolysis of both D-xylono-1,4-lactone and D-glucono-1,5-lactone, with a more pronounced effect on the 1,4-lactone, supporting the role of metal ions in catalyzing the isomerization step. acs.org

Discovery and Characterization of Xylono-1,4-lactonases

Reduction and Oxidation Reactions of this compound in Biological Systems

Oxidation and reduction reactions are fundamental to the metabolic pathways involving this compound, particularly in the biosynthesis of ascorbic acid.

This compound oxidoreductases are enzymes that catalyze the oxidation of this compound. In some organisms, these enzymes play a role in the biosynthesis of ascorbic acid or its analogs.

For example, a D-arabinono-1,4-lactone oxidase from the yeast Candida albicans (encoded by the ALO1 gene) has been shown to oxidize this compound. This enzyme is primarily involved in the final step of D-erythroascorbic acid biosynthesis but also exhibits activity with other lactones, including L-galactono-1,4-lactone and L-gulono-1,4-lactone.

In Saccharomyces cerevisiae, two L-galactono-1,4-lactone oxidases have been identified in the mitochondria that can convert L-galactono-1,4-lactone to L-ascorbic acid. oup.com One of these enzymes also demonstrates the ability to oxidize this compound and L-gulono-1,4-lactone. oup.com

This compound as an Intermediate in Ascorbic Acid Biosynthesis in Non-Human Pathways

While humans cannot synthesize ascorbic acid (vitamin C), many other organisms, including plants and some yeasts, possess biosynthetic pathways where this compound can be a substrate.

The utilization of this compound in ascorbic acid biosynthesis varies among different species.

In plants, the primary pathway for ascorbic acid biosynthesis proceeds through L-galactono-1,4-lactone. nih.gov The final step is catalyzed by L-galactono-1,4-lactone dehydrogenase. nih.govresearchgate.net However, some plant enzymes may have broader substrate specificities.

In the yeast Saccharomyces cerevisiae, the native pathway leads to the synthesis of D-erythroascorbic acid, a five-carbon analog of ascorbic acid, from D-arabinose via D-arabino-1,4-lactone. nih.gov However, under certain conditions, S. cerevisiae can produce L-ascorbic acid when supplied with precursors like L-galactose, L-galactono-1,4-lactone, and L-gulono-1,4-lactone. oup.com The enzymes in the D-erythroascorbic acid pathway appear to be capable of converting these alternative substrates. One of the L-galactono-1,4-lactone oxidases in S. cerevisiae can utilize this compound, indicating its potential as a substrate in this organism's metabolic network for ascorbate-related compounds. oup.com

Regulation of this compound Flux in Ascorbate (B8700270) Biosynthesis

In the biosynthesis of L-ascorbic acid (vitamin C), this compound is not a direct precursor in the primary plant pathway, which proceeds via L-galactono-1,4-lactone. However, alternative routes involving L-gulono-1,4-lactone exist. While humans lack the functional L-gulono-1,4-lactone oxidase (GulLO) necessary for the final step of vitamin C synthesis, this enzyme is present in other organisms.

In plants, ascorbate biosynthesis is a highly regulated process. Four main pathways have been proposed: the L-galactose, L-gulose, D-galacturonate, and myo-inositol routes. These pathways converge, producing either L-galactono-1,4-lactone or L-gulono-1,4-lactone as the immediate precursor to ascorbate. The flux through these pathways and the subsequent conversion of the lactone precursors are subject to complex regulation.

Studies in Arabidopsis have shown that the conversion of exogenously supplied L-galactono-1,4-lactone to ascorbate is dependent on light. This light dependency suggests a regulatory link to the photosynthetic electron transport chain. Specifically, the redox state of the photosynthetic machinery appears to modulate the activity of L-galactono-1,4-lactone dehydrogenase (L-GalLDH), the enzyme catalyzing the final step in the primary plant pathway. This enzyme is located on the inner mitochondrial membrane and is coupled to the mitochondrial electron transport chain, using cytochrome c as an electron acceptor.

Some enzymes exhibit broad substrate specificity. For instance, a protein from the nectar of Mucuna sempervirens, MsGulLO, shows weak oxidase activity with several substrates, including L-gulono-1,4-lactone, L-galactono-1,4-lactone, and D-gluconic acid-δ-lactone, although its primary role is not believed to be in ascorbate biosynthesis.

Role of this compound in Microbial Degradation Pathways

This compound is a key intermediate in the microbial breakdown of pentose (B10789219) sugars, particularly D-xylose, which is abundant in plant hemicellulose. Microorganisms have evolved specific enzymatic pathways to catabolize this lactone, funneling the resulting products into central metabolism.

Catabolism in Gut Microbiota (e.g., Bacteroides vulgatus)

The human gut microbiome plays a significant role in degrading complex plant polysaccharides that are indigestible by the host. Bacteroides vulgatus, a prevalent bacterium in the gut, possesses pathways for the metabolism of various sugars. Research has uncovered a novel metabolic pathway for L-galactose in B. vulgatus that involves lactone intermediates.

In this pathway, L-galactose is first oxidized to L-galactono-1,5-lactone, which then non-enzymatically isomerizes to the more stable L-galactono-1,4-lactone. A specific lactonase then hydrolyzes this lactone to L-galactonate, which is further metabolized. While this specific pathway details the metabolism of L-galactose, it highlights the strategy employed by gut microbes to handle sugar lactones.

An enzyme from B. vulgatus, designated Bvu0220, has been shown to hydrolyze a range of sugar lactones, including this compound. This indicates that B. vulgatus has the enzymatic capability to process this compound, likely as part of a D-xylose degradation pathway. The presence of such enzymes underscores the metabolic versatility of gut bacteria in utilizing various components of dietary fiber.

A member of the amidohydrolase superfamily, BmulJ_04915 from Burkholderia multivorans, has also been identified to hydrolyze several sugar lactones, including this compound. researchgate.net This broad substrate specificity suggests a common mechanism for lactone hydrolysis across different bacterial species.

Involvement in Pentose and Glucuronate Interconversions

This compound is a central molecule in the pentose and glucuronate interconversion pathways, which are fundamental for carbohydrate metabolism in many organisms. wikipedia.org In the oxidative pathway of D-xylose degradation, D-xylose is first oxidized to D-xylono-1,4-lactone by a dehydrogenase. This lactone can then be hydrolyzed, either spontaneously or by the action of a D-xylono-1,4-lactonase (EC 3.1.1.68), to form D-xylonate. wikipedia.org

This enzymatic hydrolysis is a critical step, as it commits the molecule to further catabolism. The resulting D-xylonate can then enter pathways like the Weimberg or Dahms pathway, where it is ultimately converted into intermediates of central metabolism such as pyruvate (B1213749) and glycolaldehyde, or 2-oxoglutarate.

In the haloarchaeon Haloferax volcanii, D-xylose and L-arabinose are degraded via an oxidative pathway where they are first converted to their respective γ-lactones, D-xylono-1,4-lactone and L-arabino-1,4-lactone. oup.com A specific lactonase, XacC, then hydrolyzes these lactones to their corresponding acids, which are further metabolized to α-ketoglutarate. oup.com

This demonstrates the conserved role of lactone intermediates in pentose catabolism across different domains of life. The interconversion pathways also link pentose metabolism with that of uronic acids, such as D-glucuronate, highlighting the interconnectedness of carbohydrate metabolic networks.

Enzymology and Mechanistic Studies of L Xylono 1,4 Lactone Interconversions

Kinetic Characterization of Enzymes Acting on L-Xylono-1,4-lactone

The efficiency and substrate preference of enzymes that hydrolyze this compound are quantified through kinetic parameters. These studies are fundamental to understanding the enzyme's biological role and potential applications.

Several enzymes from the amidohydrolase superfamily have been identified to hydrolyze this compound. One such enzyme, BmulJ_04915 from Burkholderia multivorans, has been shown to act on a variety of sugar lactones, including this compound. nih.gov Another enzyme, Bvu0220 from the human gut bacterium Bacteroides vulgatus, also demonstrates activity on this compound.

The kinetic parameters, turnover number (kcat) and Michaelis constant (Km), provide insight into the efficiency of these enzymes. The kcat value represents the maximum number of substrate molecules converted to product per enzyme active site per unit of time, while the Km value is the substrate concentration at which the reaction rate is half of the maximum (Vmax), often indicating the affinity of the enzyme for the substrate. libretexts.org The ratio kcat/Km, known as the specificity constant, measures how efficiently an enzyme converts a substrate into a product. libretexts.org

Kinetic constants for the hydrolysis of this compound by these enzymes have been determined, typically using pH-sensitive colorimetric assays that monitor the production of protons upon lactone ring opening. nih.govacs.org

| Enzyme | Source Organism | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) | pH | Reference |

|---|---|---|---|---|---|---|

| BmulJ_04915 | Burkholderia multivorans | 15 ± 1 | 4.5 ± 0.5 | 3.3 (± 0.4) x 10³ | 8.3 | nih.gov |

| Bvu0220 | Bacteroides vulgatus | 1.5 ± 0.1 | 1.8 ± 0.2 | 8.3 (± 1.1) x 10² | 8.3 |

The catalytic activity of enzymes is highly dependent on environmental conditions such as pH and temperature. For enzymes acting on this compound, these parameters are crucial for optimal function.

The hydrolysis of sugar lactones can be monitored using pH indicators like cresol (B1669610) purple or bromothymol blue, as the reaction produces a carboxylic acid, leading to a decrease in pH. nih.govacs.org Studies on BmulJ_04915 were conducted at a pH of 8.3, utilizing a BICINE buffer. The pH profile of these enzymes is often determined by measuring activity across a range of pH values using different buffer systems. For example, the pH dependence of BmulJ_04915 activity was assessed using buffers such as HEPES (pH 7.0), BICINE (pH 8.0), and CHES (pH 9.0 and 10.0).

Temperature also plays a critical role. For instance, D-xylonate dehydratase from Escherichia coli, an enzyme acting on the product of lactone hydrolysis, shows an optimal temperature of 30°C. While specific optimal temperature data for this compound hydrolyzing enzymes is not detailed in the provided context, kinetic assays are typically performed at controlled temperatures, such as 25°C, to ensure reproducibility and account for the chemical instability of sugar lactones at higher temperatures. asm.org

Determination of Turnover Numbers (kcat) and Michaelis Constants (Km)

Structural Biology of this compound Modifying Enzymes

Understanding the three-dimensional structure of enzymes that interact with this compound is essential for elucidating their mechanism of action and substrate specificity. Techniques like X-ray crystallography and NMR spectroscopy provide atomic-level insights into these biomolecules.

X-ray crystallography allows for the determination of the precise atomic coordinates of an enzyme, revealing the architecture of its active site. The structure of BmulJ_04915, a lactonase that hydrolyzes this compound, has been solved by X-ray diffraction. nih.gov Such structures can reveal key amino acid residues involved in substrate binding and catalysis. For related enzymes, such as those from the amidohydrolase superfamily that act on phosphorylated sugar lactones, crystal structures have been determined to high resolution (e.g., 2.06 Å for MS53_0025). acs.org These structures often show a typical (β/α)8-barrel fold, a common architecture for this superfamily, and can contain metal cofactors like a binuclear zinc center in the active site. acs.org Although BmulJ_04915 was found to contain zinc as-purified, the metal was not required for catalytic activity. In contrast, the structure of a D-xylonolactonase from Caulobacter crescentus (CcXylC) revealed a 6-bladed β-propeller fold with a single metal ion in the active site, which can be Ca²⁺ or Fe²⁺.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying enzyme-substrate interactions and reaction kinetics in solution. It can be used to identify reaction products and monitor reaction progress over time. For example, ¹³C NMR spectroscopy has been employed to follow the hydrolysis of [¹³C-1]-labeled L-galactono-1,5-lactone by the enzyme Bvu0220, which also acts on this compound. This technique allows for the direct observation of the disappearance of the lactone substrate signal and the appearance of the carboxylate product signal. Similarly, ¹H-NMR has been used to monitor the enzymatic hydrolysis of D-xylonolactone by the lactonase CcXylC. These methods provide valuable data on reaction rates and can help identify the specific lactone isomer (e.g., 1,4- vs. 1,5-lactone) that is the preferred substrate for an enzyme.

X-ray Crystallography of Enzyme-L-Xylono-1,4-lactone Complexes or Analogs

Mechanistic Insights into this compound Ring Chemistry and Reactivity

The enzymatic hydrolysis of the ester bond in this compound involves complex ring chemistry. For many lactonases, particularly those in the amidohydrolase superfamily, the mechanism involves a metal cofactor. A conserved dinuclear zinc binding site is often essential for activity, where the metal ions polarize the carbonyl carbon of the lactone, making it more susceptible to nucleophilic attack by an activated water molecule.

However, not all lactonases follow this paradigm. The lactonase BmulJ_04915, which hydrolyzes this compound, was found to be active even after the removal of metal ions, indicating it does not require a divalent cation for catalysis. nih.gov This suggests an alternative mechanism for this particular enzyme.

Mutagenesis Studies to Elucidate Catalytic Residues and Enzyme Function

Site-directed mutagenesis is a powerful molecular biology technique used to make specific and intentional changes to a DNA sequence, resulting in targeted modifications to a protein's amino acid sequence. This method is instrumental in enzymology for investigating the roles of specific amino acid residues within an enzyme's active site or other functionally important regions. By observing the changes in enzyme activity, substrate binding, or stability after mutating a particular residue, researchers can deduce its contribution to the catalytic mechanism. In the context of this compound and its related compounds, mutagenesis studies have been crucial for identifying key catalytic residues and understanding the functional mechanics of the enzymes responsible for their interconversion.

Research Findings from Mutagenesis Studies

Detailed studies on various lactonases and dehydrogenases have provided significant insights into their structure-function relationships.

Phospho-furanose lactonase from Mycoplasma synoviae

A novel lactonase (MS53_0025) from Mycoplasma synoviae that hydrolyzes the phosphorylated sugar lactone D-xylono-1,4-lactone-5-phosphate has been a subject of such investigation. This enzyme is part of the amidohydrolase superfamily and contains a binuclear zinc center essential for catalysis. Site-directed mutagenesis was employed to probe the function of specific residues in its active site.

Mutations were introduced at positions K29, E34, and H100. The results demonstrated the importance of these residues in substrate binding and catalysis.

K29A Mutation : Replacing lysine (B10760008) at position 29 with alanine (B10760859) resulted in a 3-fold decrease in affinity and a 20-fold decrease in catalytic efficiency for D-xylono-1,4-lactone-5-phosphate.

E34Q Mutation : The mutation of glutamic acid at position 34 to glutamine led to a 20-fold decrease in catalytic efficiency for D-xylono-1,4-lactone-5-phosphate, although the affinity for the substrate remained almost the same as the wild-type enzyme.

H100N Mutation : When histidine at position 100 was substituted with asparagine, there was a 4-fold decrease in catalytic efficiency and a 5-fold decrease in affinity for D-xylono-1,4-lactone-5-phosphate.

These findings highlight the critical roles of specific amino acids in the catalytic function of this lactonase. The data clearly indicates that while some residues are crucial for binding the substrate, others are more directly involved in the catalytic step itself.

Interactive Data Table: Effect of Mutations on M. synoviae Lactonase (MS53_0025) Activity with D-xylono-1,4-lactone-5-phosphate

| Mutation | Residue Change | Effect on Affinity (Km) | Effect on Catalytic Efficiency (kcat/Km) | Reference(s) |

| K29A | Lysine → Alanine | 3-fold decrease | 20-fold decrease | |

| E34Q | Glutamic acid → Glutamine | Almost no change | 20-fold decrease | |

| H100N | Histidine → Asparagine | 5-fold decrease | 4-fold decrease |

Xylonolactonase from Caulobacter crescentus

Another relevant enzyme is the xylonolactonase (Cc XylC) from Caulobacter crescentus, which catalyzes the hydrolysis of D-xylono-1,4-lactone. acs.org This enzyme belongs to the SMP30 protein family and is unique in that it is a mononuclear nonheme iron hydrolase. acs.org Research has shown that the enzyme's activity is dependent on a bivalent metal ion, specifically Fe2+. acs.org Mutagenesis studies targeting the metal-coordinating residues were performed to confirm the catalytic role of the bound metal ion. acs.org While specific residues are not detailed in the provided search results, the general finding confirms that altering these coordinating amino acids impairs enzyme function, thereby validating the essential nature of the iron center for the hydrolysis of the lactone ring. acs.org

Ancestral L-galactono-1,4-lactone Dehydrogenase

Studies on a resurrected ancestral L-galactono-1,4-lactone dehydrogenase (vGalDH) also provide valuable information. This enzyme shows a preference for L-galactono-1,4-lactone. Through mutagenesis, researchers were able to alter its substrate affinity. Specifically, the introduction of an asparagine residue at position 413 enhanced the enzyme's affinity for a different substrate, L-gulono-1,4-lactone, while maintaining high catalytic efficiency for its primary substrate. This demonstrates how subtle changes in the amino acid sequence, guided by mutagenesis, can modulate substrate specificity, a key aspect of enzyme evolution and function.

Interactive Data Table: Substrate Affinity Modulation in Ancestral L-galactono-1,4-lactone Dehydrogenase

| Enzyme Variant | Mutation | Key Finding | Reference(s) |

| vGalDH Mutant | Introduction of Asn at position 413 | Improved affinity towards L-gulono-1,4-lactone |

Analytical Methodologies for L Xylono 1,4 Lactone Detection and Quantification in Research

Chromatographic Techniques for L-Xylono-1,4-lactone Analysis in Complex Matrices

Chromatography is essential for separating this compound from other structurally similar compounds, such as its isomers (e.g., L-Xylono-1,5-lactone) and related metabolites (e.g., L-arabinono-1,4-lactone) that are often present in biological or reaction samples. The separation is crucial for accurate quantification and identification.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile, polar compounds like this compound directly in aqueous solutions, often without the need for chemical derivatization.

Research findings demonstrate the use of ion-exchange or ion-exclusion chromatography for the separation of sugar acids and their lactones. For instance, in studies of L-ascorbic acid biosynthesis in yeast, metabolites were analyzed using an ion exclusion column (Coregel 64H) maintained at 50°C. oup.com The mobile phase for this separation was a dilute acidic solution (8 mM H₂SO₄), which is effective for resolving organic acids and related compounds. oup.com In other research, HPLC has been employed to monitor the enzymatic hydrolysis of pentonolactones, including D-xylono-γ-lactone, by observing the decrease in the lactone peak and the corresponding increase in the acid peak over time. These analyses confirm the utility of HPLC in tracking reaction kinetics and metabolic conversions involving this compound.

Table 1: Representative HPLC Conditions for Lactone Analysis

| Parameter | Condition | Source |

| Column | Coregel 64H Ion Exclusion | oup.com |

| Mobile Phase | 8 mM Sulfuric Acid (H₂SO₄) | oup.com |

| Column Temperature | 50°C | oup.com |

| Detection | UV or Refractive Index (RI) | |

| Application | Analysis of ascorbic acid and related biosynthetic precursors like lactones. | oup.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. Due to the low volatility of sugar lactones, a chemical derivatization step is required to convert them into more volatile compounds suitable for GC analysis. core.ac.uk

The most common derivatization method is trimethylsilylation. core.ac.uk This typically involves a two-step process: first, a methoximation reaction using methoxyamine hydrochloride in pyridine (B92270) to stabilize the open-chain carbonyl forms, followed by silylation using an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst such as 1% trimethylchlorosilane (TMCS). This procedure converts the polar hydroxyl groups into nonpolar trimethylsilyl (B98337) (TMS) ethers. core.ac.uk

GC-MS-based metabolomic studies have successfully identified and quantified various sugar lactones in complex biological samples like urine. In one study analyzing urine from renal allograft recipients, over 200 small-molecule metabolites were detected, including xylono-1,5-lactone, an isomer of the target compound. The analysis is performed using a defined temperature program to separate the derivatized metabolites on a capillary column before they are detected and identified by the mass spectrometer based on their unique mass spectra and retention times. The mass spectra are typically compared against standard libraries like the NIST database for positive identification.

Table 2: Typical GC-MS Parameters for Derivatized Lactone Analysis

| Parameter | Condition | Source |

| Derivatization | Methoximation followed by Trimethylsilylation (MSTFA + TMCS) | |

| Injection Mode | Splitless | |

| Injector Temp. | 280°C | |

| Column | Capillary column (e.g., Agilent HP-5MS) | |

| Carrier Gas | Helium or Nitrogen | core.ac.uk |

| Temperature Program | e.g., Initial 70°C, ramp to 300°C | |

| MS Detection | Scan mode (e.g., m/z 50-650) | |

| Application | Metabolomic profiling of biological fluids. |

Ion chromatography, particularly ion-exclusion chromatography, is a valuable method for analyzing charged or polar molecules like this compound and its corresponding acid, L-xylonate. As mentioned in the HPLC section, methods using ion-exclusion columns with acidic mobile phases are effective for separating these compounds from other organic acids and carbohydrates in complex mixtures. oup.com This technique separates molecules based on their interactions with an ion-exchange stationary phase and their pKa values, allowing for the distinct elution of neutral lactones and their anionic acid forms.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Spectroscopic Methods for this compound Characterization in Research Samples

Spectroscopic methods provide detailed structural information and are indispensable for the unambiguous identification of this compound and for studying its role in metabolic networks. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of this compound and its derivatives. It provides definitive information about the carbon skeleton and the stereochemistry of the molecule. Both ¹H and ¹³C NMR are used to confirm the identity and purity of the compound. For the enantiomeric D-lyxono-1,4-lactone, detailed NMR data has been reported: in D₂O, the ¹H NMR spectrum shows distinct signals for each proton, and the ¹³C NMR spectrum reveals characteristic chemical shifts for the five carbon atoms, including the carbonyl carbon (C-1) at approximately 178.3 ppm.

NMR is also a powerful tool for studying dynamic processes. It has been used to investigate the equilibrium between xylonic acid and its γ- (1,4) and δ- (1,5) lactones in aqueous solutions. researchgate.net ¹³C NMR studies have shown that in acidic conditions, the 1,4-lactone is the predominant cyclic form. researchgate.net Furthermore, NMR is employed to monitor enzymatic reactions in real-time. For example, the hydrolysis of lactones by lactonases can be followed by observing the disappearance of substrate resonances and the appearance of product resonances in the NMR spectrum, providing insights into enzyme function and metabolic pathways.

Table 3: ¹³C NMR Chemical Shifts for D-Xylono-1,4-lactone in D₂O

| Carbon Atom | Chemical Shift (ppm) | Source |

| C-1 (Carbonyl) | 178.3 | |

| C-4 | 81.6 | |

| C-2 | 70.5 | |

| C-3 | 69.5 | |

| C-5 | 59.7 |

Mass Spectrometry (MS), particularly when coupled with a chromatographic inlet like GC or LC, is a highly sensitive method for detecting and identifying this compound and its metabolic intermediates in complex biological matrices. core.ac.uk In metabolomic studies, GC-MS analysis of derivatized urine or cell extracts allows for the creation of a metabolic profile where hundreds of compounds can be detected simultaneously.

The mass spectrometer fragments the ionized molecules in a reproducible pattern, generating a mass spectrum that serves as a chemical fingerprint. For TMS-derivatized aldono-1,4-lactones, the mass spectra contain characteristic fragment ions that aid in their identification. core.ac.uk The peak at a mass-to-charge ratio (m/e) of 73 is characteristic of TMS-derivatives, while other fragments provide information about the structure of the original molecule. core.ac.uk This technique has been instrumental in identifying various aldonic acids and their lactones in studies of metabolic disorders and in monitoring biotechnological fermentation processes. researchgate.net Inductively coupled plasma mass spectrometry (ICP-MS) has also been utilized in related research to determine the metal content of enzymes (lactonases) that act on these lactone substrates.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Pathway Tracing and Structural Elucidation of Derivatives

Enzymatic Assays for Specific this compound Transformations

The detection and quantification of this compound through enzymatic assays are primarily based on the activity of specific enzymes that can catalyze its transformation. Research has identified enzymes from different classes that recognize this compound as a substrate, enabling the development of targeted assays.

One such enzyme is D-arabinono-1,4-lactone oxidase (EC 1.1.3.37) from the dimorphic fungus Candida albicans. While its primary substrate is D-arabinono-1,4-lactone, this flavoprotein, which is involved in the biosynthesis of D-erythroascorbic acid, can also oxidize this compound. The assay for this enzyme involves monitoring the oxidation of the lactone. The enzyme was purified from the mitochondrial fraction of C. albicans and exhibits optimal activity at 40°C and a pH of 6.1. Its activity can be inhibited by various compounds, including p-chloromercuribenzoate, N-ethylmaleimide, iodoacetic acid, and certain divalent metal ions like Cd2+, Hg2+, Mn2+, and Zn2+.

Another enzyme capable of transforming this compound is a lactonase from the amidohydrolase superfamily, identified as BmulJ_04915 , from the bacterium Burkholderia multivorans. This enzyme catalyzes the hydrolysis of this compound. researchgate.net The characterization of this enzyme's activity involves screening it against a library of various sugar lactones to determine its substrate specificity. For kinetic analysis, the hydrolysis of the lactone can be monitored using a pH-sensitive colorimetric assay. This type of assay measures the production of protons resulting from the formation of the corresponding acid (L-xylonic acid), often using a pH indicator like cresol (B1669610) purple and monitoring the change in absorbance at a specific wavelength (e.g., 577 nm). The kinetic parameters, such as the catalytic constant (kcat) and the Michaelis constant (Km), can then be determined by fitting the initial reaction rates to the Michaelis-Menten equation.

The following table summarizes the key enzymes involved in this compound transformations that can be utilized in enzymatic assays.

| Enzyme Name | EC Number | Source Organism | Transformation Catalyzed | Assay Principle |

| D-arabinono-1,4-lactone oxidase | 1.1.3.37 | Candida albicans | Oxidation of this compound | Monitoring substrate consumption or product formation. |

| Lactonase (BmulJ_04915) | N/A | Burkholderia multivorans | Hydrolysis of this compound to L-xylonic acid | pH-sensitive colorimetric assay measuring proton production. |

Optimized Sample Preparation Strategies for this compound Extraction from Biological Matrices

The accurate analysis of this compound from biological sources, such as microbial cultures, requires robust and optimized sample preparation strategies to efficiently extract the compound while preserving its integrity. The extraction procedures can be broadly categorized into methods for isolating the compound itself and methods for purifying the enzymes that act upon it.

Extraction of this compound:

For the extraction of this compound from cellular matrices like yeast (Saccharomyces cerevisiae), specific protocols have been developed to ensure high recovery rates. One such method involves the use of acids to quench metabolic activity and lyse the cells. A common procedure includes:

Harvesting cells from the culture medium by centrifugation.

Resuspending the cell pellet in an acidic extraction medium, such as 7% metaphosphoric acid containing a reducing agent like 5 mM dithiothreitol (B142953) (DTT) to protect the lactone from oxidation. Alternatively, 5% perchloric acid has been used. expasy.org

Subjecting the cell suspension to multiple freeze-thaw cycles (e.g., using liquid nitrogen and a 30°C water bath) to ensure complete cell lysis.

Removing cell debris by centrifugation at high speed (e.g., 16,000 x g).

Filtering the resulting supernatant through a microfilter (e.g., 0.22-µm) to obtain a clear extract ready for analytical techniques like High-Performance Liquid Chromatography (HPLC).

This type of protocol has demonstrated recovery rates of authentic L-ascorbic acid (a related compound) in excess of 80-85%, suggesting its efficacy for similar molecules like this compound. expasy.org

Extraction and Purification of Enzymes Acting on this compound:

To study the enzymatic transformations of this compound, the responsible enzymes must first be extracted and purified from their source organism. The general workflow for purifying an enzyme like BmulJ_04915 from Burkholderia multivorans or D-arabinono-1,4-lactone oxidase from Candida albicans involves several key steps, as outlined in the table below.

| Step | Description | Example Buffer/Reagent | Purpose |

| Cell Culture & Harvest | The microorganism is grown in a suitable culture medium (e.g., LB medium or autoinduction media) to induce the expression of the target enzyme. Cells are then harvested by centrifugation. | LB Medium, Autoinduction Media | To obtain a sufficient quantity of the source organism expressing the enzyme. |

| Cell Lysis | The harvested cells are resuspended in a lysis buffer and physically disrupted, typically by sonication, to release the intracellular contents, including the enzyme. | 50 mM HEPES (pH 7.8), 150 mM NaCl, 10% glycerol, 20 mM imidazole, 0.1% Tween 20 | To break open the cells and release the target enzyme into a soluble fraction. |

| Clarification | The crude cell lysate is clarified by high-speed centrifugation to pellet insoluble cell debris, leaving the soluble proteins, including the target enzyme, in the supernatant. | N/A | To remove insoluble components that could interfere with subsequent purification steps. |

| Purification | The clarified supernatant is subjected to one or more chromatography steps. Affinity chromatography (e.g., Ni-Sepharose for His-tagged proteins) is often used as an initial capture step, followed by size-exclusion chromatography for further purification and removal of contaminants like imidazole. | Ni-Sepharose HP column, Superdex gel filtration column | To isolate the enzyme of interest from other cellular proteins and components. |

These optimized preparation strategies are critical for obtaining high-purity samples of either the this compound compound or the enzymes that metabolize it, which is a prerequisite for accurate and reliable analytical studies.

Genetic and Metabolic Engineering Strategies Involving L Xylono 1,4 Lactone Pathways

Enhancement of L-Xylono-1,4-lactone Production in Microorganisms

The microbial production of this compound and its downstream product, L-xylonate, has been a key area of research. A primary strategy involves the overexpression of key enzymes. For instance, in various microorganisms, the production of D-xylonate, a related compound, is initiated by the oxidation of D-xylose to D-xylono-1,4-lactone, a reaction catalyzed by D-xylose dehydrogenase. vtt.fi The subsequent hydrolysis of the lactone to D-xylonate can occur spontaneously or be facilitated by a D-xylono-1,4-lactonase. wikipedia.org

To enhance production, researchers have focused on several key areas:

Overexpression of Key Enzymes: Increasing the cellular levels of xylose dehydrogenase and xylonolactonase has been shown to improve the conversion of xylose to xylonate. For example, co-expression of xylose dehydrogenase (xdh) and xylonolactonase (xylC) from Caulobacter crescentus in Escherichia coli significantly increased xylonate production.

Blocking Competing Pathways: To channel more of the initial substrate towards this compound, competing metabolic pathways are often disrupted. In E. coli, deleting the genes xylA (xylose isomerase) and xylB (xylulokinase) blocks the native xylose catabolism pathway, thereby redirecting xylose towards the engineered pathway.

Cofactor Balancing: The oxidation of xylose to xylono-1,4-lactone by xylose dehydrogenase is often dependent on cofactors like NAD(P)+. Ensuring an adequate supply and regeneration of these cofactors is crucial for maintaining high reaction rates.

A study engineering Escherichia coli for xylonate production provides a clear example of these strategies in action. By co-expressing xylose dehydrogenase and xylonolactonase from Caulobacter crescentus and disrupting the native xylose catabolism pathway, the engineered strain produced a high yield of xylonate from xylose. Under fed-batch conditions, the strain achieved a production of 27.3 g/L of xylonate and 1.7 g/L of xylonolactone from 30 g/L of xylose, which is approximately 88% of the theoretical yield.

| Organism | Engineering Strategy | Key Genes/Enzymes | Product Titer | Yield | Reference |

| Escherichia coli | Co-expression of xdh and xylC from C. crescentus, deletion of xylA and xylB | Xylose dehydrogenase, Xylonolactonase | 27.3 g/L Xylonate, 1.7 g/L Xylonolactone | ~88% theoretical | |

| Saccharomyces cerevisiae | Expression of xylB from C. crescentus | D-xylose dehydrogenase | 43 g/L D-xylonate | Not specified | |

| Corynebacterium glutamicum | Heterologous expression of xylB from C. crescentus | Xylose dehydrogenase | 56.32 g/L Xylonic acid | ~76.67% theoretical | nih.gov |

| Pichia kudriavzevii | Expression of xylB from C. crescentus | D-xylose dehydrogenase | 171 g/L D-xylonate | Not specified | vtt.fi |

Heterologous Expression and Pathway Reconstruction of this compound Biosynthetic Genes

A powerful strategy for producing compounds in a non-native host is the heterologous expression of entire biosynthetic pathways. This involves identifying the necessary genes from a donor organism and introducing them into a suitable production host, such as E. coli or Saccharomyces cerevisiae.

The D-xylose catabolic pathway from Caulobacter crescentus is a well-studied example that proceeds through D-xylono-1,4-lactone. The genes for this pathway are often located in an operon, facilitating their transfer and expression in a new host. researchgate.net The key enzymes in this pathway are D-xylose dehydrogenase, which forms D-xylono-1,4-lactone, and a lactonase that hydrolyzes it to D-xylonate.

The process of heterologous expression and pathway reconstruction typically involves:

Gene Identification and Cloning: Identifying the genes responsible for the desired enzymatic steps and cloning them into expression vectors. nih.gov

Host Selection: Choosing a microbial host with favorable characteristics for industrial production, such as rapid growth and genetic tractability.

Expression and Optimization: Optimizing the expression levels of the heterologous genes to achieve balanced pathway activity. This can involve using promoters of varying strengths and optimizing codon usage for the host organism.

For instance, the oxidative D-xylose pathway from Caulobacter crescentus (encoded by the xylXABCD operon) was successfully expressed in Pseudomonas putida S12. This allowed the engineered strain to grow on D-xylose as the sole carbon source. Interestingly, further investigation revealed that only the xylD gene, encoding D-xylonate dehydratase, was essential, indicating that P. putida possessed endogenous enzymes that could carry out the other steps. This highlights that a combination of heterologous gene expression and leveraging native metabolic capabilities can be a highly effective strategy.

| Gene(s) | Original Organism | Host Organism | Function in Pathway | Reference |

| xdh, xylC | Caulobacter crescentus | Escherichia coli | Conversion of D-xylose to D-xylonate via D-xylono-1,4-lactone | |

| xylB, xylC | Caulobacter crescentus | Corynebacterium glutamicum | Bioconversion of xylose to xylonic acid | nih.gov |

| xylXABCD operon | Caulobacter crescentus | Pseudomonas putida S12 | Complete oxidative D-xylose catabolism | |

| xylB | Caulobacter crescentus | Zymomonas mobilis | Xylonic acid production |

L Xylono 1,4 Lactone in Plant and Microbial Systems

Role of L-Xylono-1,4-lactone in Plant Metabolism and Development

The precise role of this compound in the primary metabolic and developmental pathways of plants is not yet extensively characterized. The major established biosynthetic routes for L-ascorbic acid (vitamin C), a critical plant metabolite, converge on the immediate precursors L-galactono-1,4-lactone and L-gulono-1,4-lactone, with this compound not being a recognized intermediate in these main pathways.

However, evidence suggests its potential presence and involvement in specific contexts. A metabolomics study of banana (Musa AAA cv. Williams) micropropagation identified a compound putatively assigned as xylono-1,4-lactone. mdpi.com The accumulation of this metabolite was observed to be higher in dwarf somaclonal variants, leading to the hypothesis that it may be linked to xylose oxidation and modifications of the cell wall, given that xylose is a fundamental monomer of hemicellulose. mdpi.com

While direct enzymatic pathways for this compound in plants remain unconfirmed, the substrate promiscuity of certain related enzymes suggests potential metabolic routes. For instance, an L-gulonolactone oxidase-like protein found in the floral nectar of Mucuna sempervirens was shown to have weak oxidase activity on several lactones, although not on this compound itself. Conversely, enzymes in fungi, which share homologous pathways with plants, have demonstrated the ability to process this compound. An oxidase from Candida albicans can oxidize this compound, indicating that analogous enzymes in plants might possess a similar latent or secondary capability.

This compound Metabolism in Fungi and Bacteria

In contrast to plants, the metabolism of this compound is more clearly documented in several microbial species, where it can be a substrate for specific enzymatic pathways.

Fungi (e.g., Saccharomyces cerevisiae)

This compound is recognized as a metabolite found in the yeast Saccharomyces cerevisiae. While this yeast primarily synthesizes D-erythroascorbic acid (a C5 analogue of vitamin C) and not L-ascorbic acid (vitamin C), its enzymes exhibit broad substrate specificity. oup.com Research has shown that an L-galactono-1,4-lactone oxidase from S. cerevisiae mitochondria, involved in the D-erythroascorbic acid pathway, can readily oxidize this compound in vitro. oup.com This suggests that if S. cerevisiae is supplied with this "unphysiological" precursor, it can be metabolized via the existing enzymatic machinery, potentially leading to the synthesis of L-ascorbic acid. oup.com

Bacteria (e.g., Burkholderia multivorans, Mycoplasma species)

Bacterial metabolism of this compound is exemplified by the characterization of specific lactonases. In Burkholderia multivorans, an enzyme designated BmulJ_04915, belonging to the amidohydrolase superfamily, has been identified and shown to efficiently catalyze the hydrolysis of this compound. This enzyme is part of a gene cluster associated with L-fucose metabolism and displays activity against a range of other sugar lactones, demonstrating significant substrate promiscuity.

The case of Mycoplasma species presents a different metabolic scenario centered on substrate phosphorylation. Extensive investigation of enzymes from Mycoplasma synoviae (Ms0025) and Mycoplasma agalactiae (Mag6390) revealed that they are novel lactonases. However, these enzymes are highly specific and do not hydrolyze this compound or other non-phosphorylated lactones. Instead, their true substrates were identified as D-xylono-1,4-lactone-5-phosphate and L-arabino-1,4-lactone-5-phosphate . Gene context analysis places these enzymes near an ascorbate-specific phosphotransferase system, highlighting a pathway where sugar lactones are first phosphorylated and then hydrolyzed.

| Enzyme | Organism | Substrate(s) | Action on this compound | Reference(s) |

|---|---|---|---|---|

| L-Galactono-1,4-lactone oxidase | Saccharomyces cerevisiae | D-arabinono-1,4-lactone, L-galactono-1,4-lactone, L-gulono-1,4-lactone, this compound | Yes, oxidized in vitro | oup.com |

| BmulJ_04915 (Lactonase) | Burkholderia multivorans | L-fucono-1,4-lactone, this compound, D-arabino-1,4-lactone, and others | Yes, hydrolyzed | |

| 5-phospho-D-xylono-1,4-lactonase (Ms0025/Mag6390) | Mycoplasma synoviae, Mycoplasma agalactiae | D-xylono-1,4-lactone-5-phosphate, L-arabino-1,4-lactone-5-phosphate | No, inactive against the non-phosphorylated form |

Interplay of this compound with Other Metabolites in Plant and Microbial Contexts

The metabolism of this compound is frequently interconnected with that of other sugar lactones, primarily through the action of promiscuous enzymes that recognize a common structural motif.

In Burkholderia multivorans, the lactonase BmulJ_04915 serves as a clear example of this metabolic interplay. While it hydrolyzes this compound, it is part of a pathway for L-fucose catabolism. The enzyme's primary substrate is likely L-fucono-1,4-lactone, but it also demonstrates significant activity towards D-arabino-1,4-lactone, this compound, D-lyxono-1,4-lactone, and L-galactono-1,4-lactone. This broad specificity implies that in a cellular environment where multiple sugar lactones are present, they could compete for the same catalytic site, influencing the metabolic flux of several interconnected pathways.

| Substrate | kcat (s-1) | Km (mM) | kcat/Km (M-1s-1) | Reference(s) |

|---|---|---|---|---|

| L-Fucono-1,4-lactone | 140 | 1.4 | 1.0 x 105 | |

| D-Arabino-1,4-lactone | 11 | 1.1 | 1.0 x 104 | |

| This compound | 1.6 | 0.84 | 1.9 x 103 | |

| L-Galactono-1,4-lactone | 0.07 | 1.1 | 64 |

Note: Kinetic parameters were determined at pH 8.3.

Similarly, the oxidase from Saccharomyces cerevisiae that processes this compound also acts on L-gulono-1,4-lactone and L-galactono-1,4-lactone, the key precursors in animal and plant vitamin C synthesis, respectively. oup.com This demonstrates how this compound can be integrated with the metabolic networks for ascorbic acid and its analogues.

The enzymes in Mycoplasma illustrate a different form of interplay, one mediated by phosphorylation. The specificity of the lactonases from M. synoviae and M. agalactiae for phosphorylated substrates like D-xylono-1,4-lactone-5-phosphate, while being inactive towards their non-phosphorylated counterparts, shows a mechanism for metabolic channeling. This ensures that only specific, activated lactones are directed into a particular catabolic pathway, preventing unintended hydrolysis of other lactone pools within the cell.

Future Directions and Emerging Research Avenues for L Xylono 1,4 Lactone Studies

Integration of Multi-Omics Data for Comprehensive L-Xylono-1,4-lactone Pathway Analysis

The comprehensive understanding of metabolic pathways involving this compound and its related compounds is increasingly reliant on the integration of multiple layers of biological data. Multi-omics approaches, which combine datasets from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful framework for elucidating complex biological systems. This integrated analysis helps to map the flow of molecules through pathways and identify key regulatory points.

A significant challenge in biochemistry is the functional annotation of uncharacterized enzymes. It is estimated that a large percentage of enzymes within certain superfamilies, like the amidohydrolase superfamily (AHS), are mis-annotated based on sequence similarity alone. To overcome this, researchers have adopted an integrated strategy that moves beyond simple sequence comparison. For instance, the functional annotation of novel lactonases that hydrolyze phosphorylated sugar lactones was achieved by combining gene context analysis, computational docking, empirical screening with substrate libraries, and protein structure determination. This blueprint, which led to the identification of enzymes that hydrolyze D-xylono-1,4-lactone-5-phosphate, demonstrates the power of integrating diverse data types to accurately define an enzyme's role and its associated pathway.

Future research will likely apply more formalized multi-omics tools, such as ActivePathways, to analyze datasets related to this compound metabolism. These tools can identify statistically significant enrichment in pathways by integrating p-value matrices from various omics experiments, providing a more holistic view of cellular responses and metabolic states. By correlating gene expression data (transcriptomics) with protein abundance (proteomics) and metabolite concentrations (metabolomics), researchers can construct robust models of pathways like the Weimberg pathway for pentose (B10789219) degradation, identifying bottlenecks and optimal conditions for metabolic engineering.

Development of Novel Biocatalytic Processes Utilizing this compound and its Associated Enzymes

Biocatalysis is a growing field focused on using enzymes to perform chemical transformations, offering advantages in sustainability and selectivity. Lactones are valuable building blocks for polymers and active ingredients, making the biocatalytic synthesis of these compounds an important research area. The enzymes that metabolize this compound and its isomers are prime candidates for the development of novel biocatalytic processes.

Research has identified several enzymes capable of hydrolyzing sugar lactones. An enzyme from Burkholderia multivorans, BmulJ_04915, was found to hydrolyze a series of sugar lactones, including this compound. researchgate.net Similarly, a novel lactonase from Caulobacter crescentus (Cc XylC) efficiently hydrolyzes D-xylono-1,4-lactone, accelerating the reaction by up to 100-fold compared to the spontaneous hydrolysis. This enzyme is part of the Weimberg pathway, a metabolic route for the conversion of D-xylose. The characterization and engineering of such enzymes are crucial for developing cell-free or whole-cell biocatalytic cascades to produce valuable chemicals from renewable resources like lignocellulosic biomass.

The development of these processes involves several key steps:

Enzyme Discovery and Characterization: Identifying and purifying novel enzymes, such as the lactonases from Mycoplasma synoviae and Mycoplasma agalactiae that act on phosphorylated xylono-lactones.

Kinetic Analysis: Measuring the kinetic parameters (kcat and Km) to understand enzyme efficiency and substrate specificity. For example, the lactonase BmulJ_04915 showed the highest activity towards L-fucono-1,4-lactone, but also processed this compound.

Pathway Reconstruction: Assembling multiple enzymes to create artificial metabolic pathways. The five enzymes of the D-xylose operon from C. crescentus were successfully used to construct an in-vitro cascade to convert D-xylose into α-ketoglutarate.

Future work will focus on improving the stability, activity, and substrate range of these enzymes through protein engineering and directed evolution for industrial applications.

Exploration of this compound Analogues and Derivatives as Biochemical Probes and Enzyme Inhibitors

The synthesis and study of analogues and derivatives of this compound are critical for probing enzyme active sites, understanding reaction mechanisms, and developing potential enzyme inhibitors. While this compound itself is a naturally occurring metabolite, synthetic derivatives provide tools to explore biological processes.

The synthesis of derivatives of related sugar lactones provides a roadmap for creating probes based on the L-xylono scaffold. For example, an O-tosyl derivative of D-lyxono-1,4-lactone has been synthesized and its crystal structure determined. Such derivatives can be used to map the active site of enzymes or to act as irreversible inhibitors by covalently modifying key residues.

Substrate analogues that mimic the structure of the natural substrate but cannot be turned over are invaluable for structural biology. β-d-xylopyranose, which can be considered an analogue of D-xylono-1,5-lactone, was used to study the active site of the xylonolactonase Cc XylC. Its binding mode in the crystal structure provided insights into how the actual substrate, D-xylono-1,5-lactone, would bind to the catalytic iron center. Similarly, screening libraries of different sugar lactones against a newly discovered enzyme is a common strategy to probe its substrate specificity. researchgate.net The enzyme BmulJ_04915 was tested against L-fucono-1,4-lactone, D-arabino-1,4-lactone, and this compound, among others, to define its functional profile.

The development of these molecular tools is essential for:

Enzyme Inhibition Studies: Derivatives can be designed to bind tightly to an enzyme's active site, blocking its activity. This is a foundational step in drug discovery and in studying the physiological role of an enzyme.

Biochemical Probes: Attaching reporter groups (like fluorescent tags) to lactone derivatives allows for the visualization and tracking of enzyme activity within cells.

Mechanistic Investigations: Using analogues helps to trap enzyme-substrate complexes or intermediate states, which can then be studied using techniques like X-ray crystallography.

Advanced Computational Modeling and Simulations of this compound Enzyme Systems and Reaction Mechanisms

Computational modeling and simulation have become indispensable tools for modern enzymology, providing insights that are often difficult to obtain through experimental methods alone. These approaches are particularly powerful for understanding enzyme-substrate interactions, predicting enzyme function, and elucidating complex reaction mechanisms.

A key application has been in the functional assignment of previously uncharacterized enzymes. For several enzymes in the amidohydrolase superfamily, function was identified through a strategy that heavily relied on computational docking. researchgate.net Researchers docked large libraries of potential substrates, such as the entire KEGG metabolite database, into the enzyme's active site structure. researchgate.net This computational screening enriched for anionic lactones as likely substrates, which was later confirmed by experimental testing. This integrated approach successfully identified the function of enzymes like Lmo2620 as a D-lyxono-1,4-lactone-5-phosphate lactonase and MS53_0025 as a D-xylono-1,4-lactone-5-phosphate lactonase. researchgate.net

Key computational techniques employed in the study of xylonolactonase systems include:

Molecular Docking: Predicting the preferred binding orientation of a substrate within an enzyme's active site. This was used to narrow the list of potential substrates for MS53_0025 and MAG_6390.

Structural Analysis: Comparing the three-dimensional structures of related enzymes to identify conserved residues and structural motifs important for metal binding and catalysis.

Reaction Mechanism Simulation: Modeling the step-by-step chemical transformation of the substrate. For the xylonolactonase Cc XylC, structural data from substrate analogue complexes was used to propose a detailed reaction mechanism involving the binding of D-xylono-1,5-lactone to the active site Fe²⁺ ion.

These computational models provide a dynamic picture of catalysis and are essential for guiding rational enzyme engineering efforts to create novel biocatalysts.

Table of Enzymes Acting on Xylonolactones and Related Substrates

| Enzyme Name/Identifier | Source Organism | Substrate(s) | Kinetic Parameters (kcat/Km) |

| MS53_0025 | Mycoplasma synoviae | D-xylono-1,4-lactone-5-phosphate, L-arabino-1,4-lactone-5-phosphate | 4.7 x 10⁴ M⁻¹s⁻¹ (for D-xylono-1,4-lactone-5-phosphate) |

| MAG_6390 | Mycoplasma agalactiae | D-xylono-1,4-lactone-5-phosphate, L-arabino-1,4-lactone-5-phosphate | 5.7 x 10⁴ M⁻¹s⁻¹ (for D-xylono-1,4-lactone-5-phosphate) |

| BmulJ_04915 | Burkholderia multivorans | L-fucono-1,4-lactone, D-arabino-1,4-lactone, this compound | 1.0 x 10⁵ M⁻¹s⁻¹ (for L-fucono-1,4-lactone) |

| Cc XylC | Caulobacter crescentus | D-xylono-1,4-lactone, D-glucono-1,5-lactone | (5.4 ± 0.9) × 10³ M⁻¹s⁻¹ (for D-xylono-1,4-lactone) |

| Lmo2620 | Listeria monocytogenes | D-lyxono-1,4-lactone-5-phosphate, L-ribono-1,4-lactone-5-phosphate | ~10⁵ M⁻¹s⁻¹ |

| Bh0225 | Bacillus halodurans | D-lyxono-1,4-lactone-5-phosphate, L-ribono-1,4-lactone-5-phosphate | ~10⁵ M⁻¹s⁻¹ |

Q & A

Q. How is L-Xylono-1,4-lactone synthesized and characterized in laboratory settings?

this compound is typically synthesized via lactonization of L-xylonic acid under acidic conditions. Characterization involves nuclear magnetic resonance (NMR) spectroscopy to confirm the lactone ring structure and stereochemistry, thin-layer chromatography (TLC) for purity assessment, and mass spectrometry (MS) for molecular weight verification. For example, related lactones like D-xylono-1,4-lactone are validated using similar protocols, ensuring reproducibility in structural analysis .

Q. What analytical techniques are recommended for determining the purity and structure of this compound?

Key techniques include:

- High-performance liquid chromatography (HPLC) for quantitative purity analysis.

- Infrared (IR) spectroscopy to identify lactone-specific carbonyl stretches (~1,740 cm⁻¹).

- Polarimetry to confirm optical activity and enantiomeric purity.

- X-ray crystallography (for crystalline derivatives) to resolve atomic-level structural details. These methods align with standardized protocols for sugar lactones, ensuring rigorous quality control .

Q. What safety protocols are essential when handling this compound in experimental settings?

While toxicological data for this compound are limited, safety measures should follow general lactone-handling guidelines:

- Use personal protective equipment (PPE), including gloves and goggles.

- Work in a fume hood to avoid inhalation of fine particulates.

- Refer to Material Safety Data Sheets (MSDS) of structurally similar compounds (e.g., D-xylono-1,4-lactone) for hazard mitigation strategies .

Advanced Research Questions

Q. How do researchers resolve contradictions in enzymatic specificity for this compound hydrolysis across different studies?

Q. How is X-ray crystallography utilized to elucidate the structural basis of lactonase activity on this compound derivatives?

Crystal structures of lactonases (e.g., MS53_0025 at 2.06 Å resolution) reveal binuclear zinc centers critical for catalysis. Active-site residues (e.g., Lys217, Arg275) form hydrogen bonds with phosphate moieties in substrates like D-xylono-1,4-lactone-5-phosphate. Mutagenesis studies validate these interactions, enabling rational engineering of enzyme specificity .

Methodological Considerations

- Reproducibility : Detailed experimental protocols (e.g., reaction conditions, purification steps) must be documented per journal guidelines to ensure replicability .

- Data Interpretation : Conflicting enzymatic activities require cross-validation via orthogonal assays (e.g., calorimetry, fluorescence quenching) to distinguish artifacts from true substrate preferences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.